molecular formula C7H7BrN2 B11723129 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B11723129
M. Wt: 199.05 g/mol
InChI Key: ZVDKSMSQVJAEKG-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a versatile chemical scaffold of high interest in medicinal chemistry and anticancer drug discovery. This brominated cyclopentapyrimidine serves as a critical synthetic intermediate for the development of novel molecularly-targeted therapeutics. Its core structure is a privileged scaffold in the design of kinase inhibitors . Researchers utilize this compound to synthesize diverse 4-amino-substituted analogues, which have demonstrated potent cytotoxicity against aggressive cancer cell lines, including glioblastoma multiforme (GBM) . These derivatives exhibit their mechanism by targeting essential kinases involved in cancer proliferation, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . Furthermore, the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine core has been extensively explored as a colchicine-site binding antimitotic agent, demonstrating nanomolar potency against a broad range of cancer cells and the ability to overcome resistance mechanisms like P-glycoprotein (Pgp) overexpression and βIII-tubulin expression . As a key building block, the 4-bromo substituent allows for efficient functionalization via nucleophilic aromatic substitution, enabling rapid structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C7H7BrN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2

InChI Key

ZVDKSMSQVJAEKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dibromopyrimidine with cyclopentanone in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired cyclopenta[d]pyrimidine ring system .

Industrial Production Methods

Industrial production of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Bromination

The bromine substituent at position 4 is likely introduced via electrophilic aromatic substitution. While specific protocols for this compound are not detailed, bromination of pyrimidines typically involves:

  • Electrophilic bromination agents : such as N-bromosuccinimide (NBS) or HBr in acidic conditions.

  • Regioselectivity control : Influenced by directing groups (e.g., electron-donating substituents) .

Cross-Coupling Reactions

Inspired by analogous pyrimidine systems , potential substitution reactions for this compound could include:

  • Palladium-catalyzed coupling : Using aryl halides or alkynes to modify the cyclopentane or pyrimidine rings.

  • Nucleophilic aromatic substitution : Replacing the bromine atom with nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions.

Formylation

Pyrimidine derivatives are often functionalized at nucleophilic positions (e.g., position 3) via:

  • Vilsmeier-Haack reaction : Introduces formyl groups under phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) conditions .

  • Oxidative cleavage : Conversion of alkenes to carbonyl groups using osmium tetroxide (OsO₄) or sodium periodate .

Alkylation/Alkylation

Alkylation of pyrimidine rings can occur via:

  • Alkylation of nitrogen : Using alkyl halides or alcohols under basic conditions.

  • C–H activation : Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to add aryl or alkenyl groups .

Cyclocondensation

A common mechanism involves sequential nucleophilic attacks followed by cyclization:

  • Initial condensation : Addition–elimination (aza-Michael) between a nucleophile (e.g., NH group) and an electrophile.

  • Cyclocondensation : Nucleophilic attack of a pyrazolic nitrogen on a carbonyl group, followed by water elimination .

Substitution Pathways

Bromine substitution may follow:

  • Electrophilic activation : Generation of a bromonium ion intermediate.

  • Nucleophilic displacement : Attack by a nucleophile (e.g., amine, alkoxide) to replace bromine .

Biological and Structural Insights

While direct biological data for this compound is limited, pyrimidine derivatives often exhibit:

  • Enzyme inhibition : Targeting COX-2 or tyrosine kinases, as seen in related pyrazolo[1,5-a]pyrimidines .

  • Structure–activity relationships : Bromine and alkyl substituents influence binding affinity and selectivity .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. Notably, it can be synthesized through the condensation of appropriate precursor compounds under specific catalytic conditions. The structural features of this compound contribute significantly to its biological activities, particularly due to the presence of the bromine atom at the 4-position, which enhances reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit notable antimicrobial properties. For instance, studies have shown that these compounds possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The SAR studies suggest that modifications at the phenyl ring can enhance antibacterial potency by improving penetration through bacterial cell walls .

Anticancer Properties

Several studies have reported the anticancer potential of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives. For example, compounds derived from this scaffold have been shown to inhibit tumor cell proliferation effectively. One particular study highlighted a derivative that demonstrated nanomolar activity against multiple cancer cell lines, including those resistant to conventional therapies .

Analgesic Effects

The compound has also been evaluated for its analgesic properties. A specific derivative was identified as a selective sigma-1 receptor antagonist, exhibiting significant anti-nociceptive effects in animal models . This suggests potential applications in pain management therapies.

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory effects of cyclopenta[d]pyrimidine derivatives revealed promising results. Compounds were shown to inhibit COX-2 activity effectively, which is crucial for developing new anti-inflammatory agents .

Sigma-1 Receptor Antagonism

A notable case study involved the evaluation of a derivative as a sigma-1 receptor antagonist. In vitro assays demonstrated a high affinity for sigma receptors with significant selectivity over other receptor types. In vivo studies confirmed its efficacy in reducing pain responses in formalin-induced models, indicating its potential as an analgesic agent .

Anticancer Efficacy

Another study focused on a series of 21 substituted cyclopenta[d]pyrimidines that were synthesized and screened for anticancer activity. One compound showed exceptional potency against various cancer cell lines, significantly inhibiting cell growth and overcoming drug resistance mechanisms commonly seen in cancer therapies .

Data Tables

Application AreaActivity TypeNotable Findings
AntimicrobialBacterial InhibitionActive against S. aureus, E. coli
AnticancerTumor Cell ProliferationNanomolar inhibition in resistant cancer cell lines
AnalgesicPain ReliefSigma-1 receptor antagonist with significant effects
Anti-inflammatoryCOX-2 InhibitionEffective suppression comparable to established drugs

Mechanism of Action

The mechanism of action of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydrocyclopenta[d]pyrimidine ring system can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine - C₇H₇BrN₂ 203.05 Intermediate for cross-coupling
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 83942-13-6 C₇H₇ClN₂ 158.60 DHFR inhibition
2-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine - C₇H₇BrN₂ 203.05 Positional isomer for receptor studies
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine 1256784-27-6 C₈H₉ClN₂ 168.62 Kinase inhibitor intermediate
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine 81532-47-0 C₉H₆ClN₂S 210.69 σ1 receptor antagonist

Biological Activity

4-Bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SARs), and applications in drug discovery.

Biological Activities

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those structurally similar to 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine. For instance, compounds with similar structures have shown potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine may also exhibit similar anti-inflammatory effects.

2. Antitumor Activity

Research has indicated that derivatives of cyclopenta[d]pyrimidines possess significant antitumor activity. A related compound demonstrated nanomolar affinity for sigma receptors and exhibited anti-nociceptive effects in animal models . The structure-activity relationship studies suggest that modifications on the cyclopenta ring can enhance the antitumor efficacy of these compounds.

3. Sigma Receptor Antagonism

The compound has been evaluated for its affinity towards sigma receptors, particularly sigma-1 receptors (σ1R), which are implicated in various neurological disorders and pain pathways. Compounds derived from this class have shown selective antagonism towards σ1R, indicating potential therapeutic applications in pain management and neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups on the pyrimidine ring enhances biological activity. For example, modifications at specific positions on the cyclopenta ring significantly affect receptor binding affinities and biological responses .

CompoundReceptor Affinity (Ki σ1)Biological Activity
3315.6 nMAnti-nociceptive
30·HClNanomolarAntitumor

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining various pyrimidine derivatives, compounds structurally related to 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives significantly reduced inflammation in carrageenan-induced paw edema models .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor properties of cyclopenta[d]pyrimidine derivatives demonstrated that compound 30·HCl inhibited cancer cell proliferation effectively across multiple tumor types in vitro and in vivo. This compound was found to be more potent than traditional chemotherapeutics against triple-negative breast cancer xenografts .

Q & A

Q. What are the standard synthetic routes for 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of pre-functionalized pyrimidine precursors followed by bromination. Key parameters include:
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) enhance nucleophilic substitution and cyclization efficiency .
  • Temperature control : Bromination reactions often require low temperatures (0–5°C) to minimize side reactions, while cyclization may proceed at reflux (e.g., 80–100°C) .
  • Purification : Column chromatography with chloroform/methanol (10:1) gradients is effective for isolating the brominated product, achieving yields up to 81% in analogous systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying cyclopenta[d]pyrimidine ring substitution patterns and bromine positioning. For example, 1^1H NMR in DMSO-d6 resolves diastereotopic protons in the cyclopentane ring (δ 1.17–3.93 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C8H8BrN2 at ~229.98 m/z) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .

Q. How does the bromine substituent influence the reactivity of the cyclopenta[d]pyrimidine core in cross-coupling reactions?

  • Methodological Answer : Bromine at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) in DMF at 80–100°C facilitates aryl/heteroaryl substitutions .
  • Base optimization : K2CO3 or Cs2CO3 improves coupling efficiency by deprotonating intermediates .

Advanced Research Questions

Q. What strategies can be employed to optimize regioselective bromination in the cyclopenta[d]pyrimidine system when contradictory results are observed?

  • Methodological Answer : Contradictions in regioselectivity often arise from solvent polarity or brominating agent choice. Systematic approaches include:
  • Brominating agents : Compare N-bromosuccinimide (NBS) vs. Br2 in acetic acid. NBS in DMF at 0°C favors 4-bromination, while Br2 may lead to over-bromination .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict bromine’s electrophilic attack sites based on electron density maps .
  • In situ monitoring : Track reaction progress via TLC or LC-MS to halt at the desired mono-brominated stage .

Q. How should researchers reconcile discrepancies in biological activity data between 4-bromo and 4-chloro analogues of cyclopenta[d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may stem from halogen electronegativity or steric effects. Resolve by:
  • Structure-activity relationship (SAR) studies : Compare IC50 values against target enzymes (e.g., kinases) to quantify bromine’s impact on binding .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB deposition) to visualize halogen bonding interactions .
  • Solubility adjustments : Bromine’s hydrophobicity may reduce aqueous solubility; use co-solvents like PEG-400 or cyclodextrins .

Q. What computational approaches are recommended to predict the binding affinity of 4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives to target enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets). Bromine’s van der Waals radius (~1.85 Å) influences steric fit .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for bromine vs. chlorine substitutions to quantify affinity differences .

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